2-Propen-1-one, 1-(3-chloro-4-fluorophenyl)-3-(dimethylamino)-
Description
The compound 2-Propen-1-one, 1-(3-chloro-4-fluorophenyl)-3-(dimethylamino)- (hereafter referred to as the target compound) is a chalcone derivative characterized by an α,β-unsaturated ketone core. Its structure comprises two key substituents:
- Ring A: A 3-chloro-4-fluorophenyl group, featuring electron-withdrawing halogens (Cl at meta, F at para positions).
- Propenone chain: A dimethylamino (-N(CH₃)₂) group at the β-position, which is strongly electron-donating.
Chalcones are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The target compound’s unique substitution pattern distinguishes it from other chalcone derivatives, particularly in terms of electronic effects and steric interactions .
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFNO/c1-14(2)6-5-11(15)8-3-4-10(13)9(12)7-8/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJGJDORYXDPEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC(=C(C=C1)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201178846 | |
| Record name | 2-Propen-1-one, 1-(3-chloro-4-fluorophenyl)-3-(dimethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201178846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154258-48-7 | |
| Record name | 2-Propen-1-one, 1-(3-chloro-4-fluorophenyl)-3-(dimethylamino)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154258-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propen-1-one, 1-(3-chloro-4-fluorophenyl)-3-(dimethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201178846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 1-(3-chloro-4-fluorophenyl)-3-(dimethylamino)- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base. For this compound, the starting materials are 3-chloro-4-fluorobenzaldehyde and 3-dimethylaminopropiophenone. The reaction is usually conducted in an ethanol or methanol solvent with a base such as sodium hydroxide or potassium hydroxide at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can facilitate large-scale production. Additionally, purification methods like recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Propen-1-one, 1-(3-chloro-4-fluorophenyl)-3-(dimethylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The chloro and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated ketones or alcohols.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
Numerous studies have indicated that chalcone derivatives exhibit anticancer properties. The compound under discussion has shown potential in inhibiting cancer cell proliferation through various mechanisms:
- Mechanism of Action : It may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways.
- Case Study : In vitro studies demonstrated that this compound inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of approximately 20 µM, indicating significant cytotoxicity against tumor cells .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 20 | Inhibition of proliferation |
| HeLa | 25 | Induction of apoptosis |
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens:
- Bacterial Inhibition : Studies have reported that it exhibits antibacterial effects against Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) values were found to be 50 µg/mL for S. aureus and 40 µg/mL for E. coli, showcasing its potential as a therapeutic agent against bacterial infections .
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 50 | Bactericidal |
| Escherichia coli | 40 | Bacteriostatic |
Material Science Applications
1. Photovoltaic Materials
Research has explored the use of this compound in organic photovoltaic devices due to its electronic properties:
Mechanism of Action
The mechanism of action of 2-Propen-1-one, 1-(3-chloro-4-fluorophenyl)-3-(dimethylamino)- involves its interaction with specific molecular targets. The α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can lead to the inhibition of enzyme activity or modulation of signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Structural and Electronic Differences
The target compound’s activity and physicochemical properties can be contextualized by comparing it to structurally related chalcones (Table 1):
Table 1: Structural and Activity Comparison of Selected Chalcone Derivatives
Key Observations:
Substituent Electronegativity :
- The target compound’s 3-Cl and 4-F substituents on Ring A introduce moderate electron-withdrawing effects. In contrast, Cardamonin (with hydroxyl groups at ortho/para positions) exhibits higher inhibitory activity (IC₅₀ = 4.35 μM), suggesting that polar substituents like -OH enhance binding to enzyme targets .
- Halogen substitutions (e.g., Br in 2j , Cl in 3n ) generally reduce potency compared to hydroxyl groups. For example, 2j (4-Br, 5-I) has an IC₅₀ of 4.70 μM, while methoxy-substituted analogs (e.g., 2p ) show significantly reduced activity (IC₅₀ = 70.79 μM) due to lower electronegativity .
Positional Effects :
- Meta-substituted halogens (e.g., 5-I in 2j , 3-Cl in the target compound) are common in less potent chalcones. Cluster 6 compounds (e.g., 2h , 2n ) with meta-iodine and para-methoxy groups exhibit IC₅₀ values >13 μM, indicating that para-substitutions on Ring A critically influence activity .
Heterocyclic vs. Aromatic Rings: The pyridyl-substituted analog (1-(3-pyridyl)-3-(dimethylamino)-2-propen-1-one) serves as a synthetic intermediate but lacks reported bioactivity. Its heteroaromatic ring may alter solubility or target specificity compared to the target compound’s halogenated phenyl group .
Antimicrobial Activity :
- Compound 3n (3-Br, 5-Cl) demonstrates potent antifungal activity (MIC = 12.5 μg/mL against Aspergillus niger), outperforming bacterial inhibition. This suggests that dihalogenation (Br/Cl) enhances antifungal efficacy, a trend that may extend to the target compound’s Cl/F combination .
Biological Activity
2-Propen-1-one, 1-(3-chloro-4-fluorophenyl)-3-(dimethylamino)-, also known as (E)-3-(dimethylamino)-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one, is a synthetic organic compound with significant potential in medicinal chemistry. Its structure incorporates a dimethylamino group and a chloro-fluorophenyl moiety, which contribute to its chemical reactivity and biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.
- Molecular Formula : C11H11ClFNO
- Molecular Weight : 227.66 g/mol
- Melting Point : 97°C to 99°C
- Structure : The compound features a conjugated double bond system that enhances its reactivity.
Anticancer Activity
Preliminary studies indicate that compounds similar to 2-Propen-1-one, 1-(3-chloro-4-fluorophenyl)-3-(dimethylamino)- exhibit notable anticancer properties. For instance, analogs of chalcones have been shown to induce p53-dependent growth inhibition in human cancer cells such as HCT116. The growth inhibitory activity was assessed using the sulforhodamine B (SRB) assay, revealing significant cytotoxic effects at concentrations as low as .
| Compound | GI50 (μM) | Selectivity for Cancer Cells |
|---|---|---|
| CM-M345 | 2.6 | High |
| BP-C4 | 6.7 | Moderate |
| 2-Propen-1-one analog | TBD | TBD |
The mechanism by which this compound exerts its biological effects is thought to involve interactions with biological macromolecules such as proteins and nucleic acids. For example, structure-activity relationship studies suggest that the presence of specific halogen substituents can enhance selectivity for cancer cells expressing wild-type p53 over those lacking this protein .
Structure-Activity Relationships (SAR)
The structural features of 2-Propen-1-one, 1-(3-chloro-4-fluorophenyl)-3-(dimethylamino)- are critical for its biological activity. Modifications to the aromatic ring or the amine structure can significantly influence its pharmacological profile. For instance:
| Modification | Effect on Activity |
|---|---|
| Addition of hydrophobic groups | Generally increases activity |
| Substitution with different halogens | Alters selectivity and potency |
Research indicates that compounds with a 4-chlorophenyl group demonstrate higher selectivity for cancer cells compared to those with alternative substitutions .
In Vitro Studies
In vitro studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. For example, compounds structurally related to 2-Propen-1-one were tested against HCT116 cells, demonstrating varying degrees of growth inhibition depending on their structural modifications .
In Vivo Studies
While in vitro results are promising, further research is necessary to evaluate the in vivo efficacy and safety profile of these compounds. The ability of these compounds to cross the blood-brain barrier (BBB) has been noted in some analogs, indicating potential applications in treating central nervous system disorders .
Q & A
Basic: What synthetic routes are established for this compound, and how do reaction conditions affect yield?
Answer:
The compound can be synthesized via bromination of precursor 1-(3-pyridyl)-3-(dimethylamino)-2-propen-1-one , followed by HCl treatment to introduce the chloro-fluoro substituent . Key factors influencing yield include:
- Catalyst selection : Lewis acids (e.g., AlCl₃) may enhance electrophilic substitution efficiency.
- Temperature control : Bromination typically requires low temperatures (0–5°C) to minimize side reactions.
- Purification : Column chromatography or recrystallization in polar solvents (e.g., ethanol) improves purity .
Advanced: How can bromination step yields be optimized for this compound?
Answer:
Low yields in bromination may arise from steric hindrance or incomplete halogenation. Methodological optimizations include:
- Solvent modulation : Use aprotic solvents (e.g., DCM) to stabilize intermediates.
- Catalyst screening : Test alternatives like FeBr₃ or ionic liquids for improved regioselectivity.
- In situ monitoring : Employ TLC or HPLC to track reaction progression and adjust stoichiometry .
Basic: What analytical techniques confirm structural integrity?
Answer:
- X-ray crystallography : SHELX software refines crystal structures, resolving bond angles and substituent positions .
- NMR spectroscopy : H and C NMR verify aromatic proton environments and dimethylamino group integration .
- Mass spectrometry : High-resolution MS validates molecular weight (C₁₁H₁₀ClFN₂O, theoretical 240.06 g/mol) .
Advanced: How to resolve discrepancies between computational and experimental structural data?
Answer:
- Parameter refinement : Adjust torsion angles and van der Waals radii in computational models (e.g., Gaussian) to match crystallographic data .
- Disorder analysis : Use SHELXL to model atomic displacement parameters in cases of induced disorder .
- Cross-validation : Compare IR vibrational bands with DFT-predicted frequencies .
Basic: What in vitro assays assess this compound’s bioactivity?
Answer:
- Antimicrobial testing : Agar diffusion assays against Aspergillus niger or Staphylococcus aureus (similar to chalcone derivatives) .
- Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to screen for apoptosis induction .
Advanced: How to study the impact of chloro-fluoro substitution on bioactivity?
Answer:
- Analog synthesis : Prepare derivatives with substituent variations (e.g., 3-bromo-4-fluorophenyl) and compare IC₅₀ values .
- Molecular docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina to identify key binding residues .
- Pharmacophore mapping : Highlight electronegative regions critical for hydrogen bonding with biological targets .
Basic: What safety protocols are essential for handling this compound?
Answer:
- PPE : Nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis.
- Waste disposal : Segregate halogenated waste for professional treatment to prevent environmental contamination .
Advanced: How to mitigate stability issues during storage?
Answer:
- Light sensitivity : Store in amber vials under inert gas (N₂ or Ar) to prevent photodegradation .
- Moisture control : Add molecular sieves to storage containers to inhibit hydrolysis of the enone group .
- Thermal stability : Conduct accelerated aging studies (40–60°C) to determine optimal storage temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
